molecular formula C20H17N3OS B11771435 4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol

4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11771435
M. Wt: 347.4 g/mol
InChI Key: LFJWRVSQJQBNJF-UHFFFAOYSA-N
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Description

4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a benzyl group, and a naphthalen-1-yloxymethyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the use of 1,2,4-triazole as a starting material. One common synthetic route includes the alkylation of 1,2,4-triazole with benzyl chloride to form a benzyl-substituted triazole. This intermediate is then reacted with naphthalen-1-yloxymethyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The triazole ring and thiol group play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol include other 1,2,4-triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-benzyl-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H17N3OS/c25-20-22-21-19(23(20)13-15-7-2-1-3-8-15)14-24-18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2,(H,22,25)

InChI Key

LFJWRVSQJQBNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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